Ser-Pro
Overview
Description
Ser-Pro Description
Serine-Proline (Ser-Pro) dipeptides are significant in the field of protein chemistry due to their unique hydrogen-bonding patterns observed in protein crystal structures. These motifs are known to form specific hydrogen-bonded rings, which are crucial in the design of peptidomimetics that mimic these patterns. The design of such peptidomimetics involves controlling the backbone flexibility, amino acid chirality, and creating a hydrophobic environment around the intramolecular hydrogen bonds .
Synthesis Analysis
The synthesis of Ser-Pro dipeptide mimics has been explored to create potential inhibitors for the phosphorylation-dependent peptidylprolyl isomerase Pin1, which plays a critical role in cell cycle regulation. Two amide isosteres, representing the cis and trans forms of Ser-Pro, were synthesized using Still-Wittig and Ireland-Claisen rearrangements, respectively. These mimics were synthesized with an overall yield of 20% for the cis mimic and 13% for the trans mimic, both in Boc-protected form suitable for peptide synthesis .
Molecular Structure Analysis
The molecular structure of Ser-Pro is crucial for its function in proteins. For instance, the serine protease subtilisin BPN' has been studied to understand the impact of organic solvents on its catalytic activity. The structure of subtilisin BPN' was determined in varying concentrations of N,N-dimethylformamide (DMF), revealing a rotation of the His64 imidazole ring in 50% DMF. This rotation disrupts the low barrier hydrogen bond between His64 and Asp32, which is essential for the enzyme's activity .
Chemical Reactions Analysis
Ser-Pro motifs are involved in various chemical reactions, particularly in the context of peptide synthesis. Pseudo-prolines (ΨPro) derived from serine, threonine, and cysteine have been used as reversible protecting groups to overcome challenges in peptide chemistry. These cyclic building blocks disrupt β-sheet structures that cause intermolecular aggregation, thus enhancing solubility and coupling kinetics in peptide assembly . Additionally, the synthesis of Ser(PO3R2)-containing peptides has been achieved using protected Boc-Ser(PO3R2)-OH derivatives, which are crucial for the efficient synthesis of phosphopeptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ser-Pro are influenced by its conformation and environment. For example, the pro-peptide of subtilisin E, which includes a Ser-Pro motif, acts as an intermolecular chaperone. It assists in the folding of denatured subtilisin E into its active form. The synthetic pro-peptide exhibits strong binding to the mature enzyme, indicating the importance of the Ser-Pro sequence in the specificity of interaction and folding guidance .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Plant Biology .
Summary of the Application
The Pro-197-Ser mutation in the ALS gene is associated with resistance to flucarbazone-sodium in Bromus japonicus, a troublesome weed species .
Methods of Application or Experimental Procedures
The research involved a dose-response analysis and nucleotide sequence alignment of the ALS gene. The results of a malathion pretreatment study showed that B. japonicus might also have remarkable cytochrome P450 monooxygenase (P450)-mediated metabolic resistance .
Results or Outcomes
The resistant ® population exhibited a 120-fold increase in flucarbazone-sodium resistance compared with the susceptible B. japonicus (S) population .
Application in Weed Management
Specific Scientific Field
This application is in the field of Weed Management .
Summary of the Application
The Pro-106-Ser mutation and EPSPS overexpression in Eleusine indica (goosegrass) are associated with resistance to glyphosate, a widely used herbicide .
Methods of Application or Experimental Procedures
The research involved dose-response and shikimate accumulation assays to confirm the resistance of the biotypes. There were no differences in glyphosate absorption, but the resistant biotypes retained up to 62–78% of the herbicide in the treated leaf at 96 h after treatment .
Results or Outcomes
The resistant goosegrass biotypes displayed poor glyphosate translocation. This is the first report of two mechanisms at the target-site level (Pro-106-Ser mutation + EPSPS overexpression) acting together simultaneously against glyphosate .
Application in Biotechnology
Specific Scientific Field
This application is in the field of Biotechnology .
Summary of the Application
Proline/Alanine/Serine (PAS) biopolymers are recombinant polypeptides that resemble polyethylene glycol (PEG) in terms of pronounced hydrophilicity . They are used as fusion partners for biopharmaceuticals to achieve prolonged half-life in vivo .
Methods of Application or Experimental Procedures
The research involved the secretory production of two representative PAS biopolymers as polypeptides in Corynebacterium glutamicum . The biopolymers were purified from the culture supernatant by a simple downstream process .
Results or Outcomes
Yields after purification were up to ≥4 g per liter culture, with potential for further increase by strain optimization as well as fermentation and bioprocess development .
Application in Speech Emotion Recognition
Specific Scientific Field
This application is in the field of Speech Emotion Recognition (SER) .
Summary of the Application
SER systems identify emotions from the human voice in areas such as smart healthcare, driving a vehicle, call centers, automatic translation systems, and human-machine interaction .
Methods of Application or Experimental Procedures
The research involved deep learning techniques for automatic feature extraction in the field of emotion prediction from speech signals .
Results or Outcomes
This study presents a comprehensive review of deep learning techniques, uniqueness, benefits, and their limitations for SER .
Application in Biotechnology
Specific Scientific Field
This application is in the field of Biotechnology .
Summary of the Application
Proline/Alanine/Serine (PAS) biopolymers are recombinant polypeptides that resemble polyethylene glycol (PEG) in terms of pronounced hydrophilicity . They are used as fusion partners for biopharmaceuticals to achieve prolonged half-life in vivo .
Methods of Application or Experimental Procedures
The research involved the secretory production of two representative PAS biopolymers as polypeptides in Corynebacterium glutamicum . The biopolymers were purified from the culture supernatant by a simple downstream process .
Results or Outcomes
Yields after purification were up to ≥4 g per liter culture, with potential for further increase by strain optimization as well as fermentation and bioprocess development .
Application in Analytical Chemistry
Specific Scientific Field
This application is in the field of Analytical Chemistry .
Summary of the Application
Surface-enhanced Raman spectroscopy (SERS) is a powerful analytical technique, which allows quantitative detection of chemical species with molecular specificity and single-molecule sensitivity . These useful properties can be further combined with portable Raman spectrometers which allow SERS to be potentially employed at the point-of-care .
properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c9-5(4-11)7(12)10-3-1-2-6(10)8(13)14/h5-6,11H,1-4,9H2,(H,13,14)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAXJMCUFIXCNI-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402478 | |
Record name | CHEBI:74820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Serylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029047 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ser-Pro | |
CAS RN |
23827-93-2 | |
Record name | CHEBI:74820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Serylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029047 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.